2-Bromo-3,5-dimethylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-dimethylpyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 3 and 5 positions, and an oxide group at the 1-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dimethylpyridine 1-oxide typically involves the bromination of 3,5-dimethylpyridine-N-oxide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and the presence of metal ions, can significantly influence the yield and selectivity of the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the N-oxide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the N-oxide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the N-oxide group.
Scientific Research Applications
2-Bromo-3,5-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the N-oxide group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dimethylpyridine: Lacks the N-oxide group, which can affect its reactivity and biological activity.
3,5-Dimethylpyridine-N-oxide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-5-methylpyridine:
Uniqueness
2-Bromo-3,5-dimethylpyridine 1-oxide is unique due to the combination of the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3 |
InChI Key |
CQYAGHJFFBHGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.